1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine is an organic compound that features a cyclohexyl ring substituted with a methyl group and an imidazole ring
Vorbereitungsmethoden
The synthesis of 1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine typically involves the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring is synthesized through the hydrogenation of benzene or other aromatic compounds.
Methylation: The cyclohexyl ring is then methylated using methyl iodide or other methylating agents under basic conditions.
Imidazole ring formation: The imidazole ring is formed through the condensation of glyoxal with ammonia and formaldehyde.
Coupling reaction: The final step involves coupling the methylcyclohexyl group with the imidazole ring using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Analyse Chemischer Reaktionen
1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections or other diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
Wirkmechanismus
The mechanism of action of 1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical and physiological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the accumulation or depletion of specific metabolites.
Vergleich Mit ähnlichen Verbindungen
1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine can be compared with other similar compounds such as:
1-Methylcyclohexene: A simple cycloalkene with a methyl group, used as a reagent in organic synthesis.
1-Methylcyclohexanol: A tertiary alcohol with a cyclohexyl ring, used in research and industrial applications.
1-Methylcyclohexyl acetate: An ester derivative, used in the synthesis of other organic compounds.
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C11H19N3 |
---|---|
Molekulargewicht |
193.29 g/mol |
IUPAC-Name |
1-[(1-methylcyclohexyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C11H19N3/c1-11(5-3-2-4-6-11)9-14-8-7-13-10(14)12/h7-8H,2-6,9H2,1H3,(H2,12,13) |
InChI-Schlüssel |
YLUARLDZLJNSKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCC1)CN2C=CN=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.